molecular formula C14H18O6 B8129972 Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate

Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate

Cat. No.: B8129972
M. Wt: 282.29 g/mol
InChI Key: BQCZGVRGXSRVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate is a benzoate derivative featuring a methyl ester at position 1, a hydroxyl group at position 2, and a 2-(tert-butoxy)-2-oxoethoxy substituent at position 3. This compound combines steric bulk (tert-butyl group), hydrogen-bonding capability (hydroxyl), and hydrolytic sensitivity (ester groups), making it a versatile intermediate in pharmaceutical and organic synthesis. Its structural complexity necessitates comparisons with analogous compounds to evaluate reactivity, stability, and applications.

Properties

IUPAC Name

methyl 2-hydroxy-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-14(2,3)20-12(16)8-19-9-5-6-11(15)10(7-9)13(17)18-4/h5-7,15H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCZGVRGXSRVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC(=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The tert-butoxycarbonylmethoxy group is introduced through a subsequent reaction with tert-butyl chloroformate and a base such as triethylamine. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Catalyst: Acid catalyst for esterification, base for tert-butoxycarbonylation

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Substitution: The tert-butoxycarbonylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: 2-hydroxybenzoic acid and methanol.

    Oxidation: 2-hydroxybenzoic acid derivatives with ketone or aldehyde functionalities.

    Substitution: Compounds with substituted tert-butoxycarbonylmethoxy groups.

Scientific Research Applications

Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors. The tert-butoxycarbonylmethoxy group can also modulate the compound’s reactivity and stability, influencing its overall biological activity.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Positions) Functional Group Variations Reference
Benzyl 4-(2-(tert-butoxy)-2-oxoethoxy)-5-formyl-2-methoxybenzoate (16) 4-(tert-butoxy oxoethoxy), 5-formyl, 2-methoxy Benzyl ester (vs. methyl), methoxy (vs. hydroxyl)
3-(2-(tert-butoxy)-2-oxoethoxy)-4-nitrobenzoic acid (4m) 3-(tert-butoxy oxoethoxy), 4-nitro Nitro group, carboxylic acid (vs. ester)
Methyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate 5-(4-Cl-phenyl oxoethoxy), benzofuran core Chlorophenyl, benzofuran ring (vs. benzoate)
Methyl 4-((5-(2-(tert-butoxy)-2-oxoethoxy)pentyl)amino)benzoate (ARV-110 intermediate) 4-(pentylamino), tert-butoxy oxoethoxy Amino-pentyl linker, para-substitution

Key Observations :

  • Positional Isomerism : Substituent positions significantly influence electronic and steric properties. For example, the nitro group in 4m enhances electrophilicity compared to the hydroxyl group in the target compound .
  • Ester vs. Acid : The tert-butyl ester in the target compound and compound 16 contrasts with the carboxylic acid in 4m, affecting solubility and hydrolysis rates.

Critical Insights :

  • High-Yield Alkylation : Compound 16’s 98% yield suggests efficient tert-butyl oxoethoxy introduction under basic conditions (K₂CO₃) .
  • Protection Strategies : In 4m, the nitro group stabilization during saponification highlights the tert-butyl ester’s relative stability under basic conditions .

Physicochemical Properties

Property Target Compound Compound 16 Compound 4m Compound 6
Molecular Weight ~310.3 g/mol (estimated) ~414.4 g/mol ~283.2 g/mol 358.774 g/mol
Solubility Moderate (ester + hydroxyl) Low (benzyl ester) Low (nitro, acid) Very low (benzofuran)
Lipophilicity (LogP) ~2.5 (estimated) ~3.8 ~1.2 ~4.0

Notes:

  • The hydroxyl group in the target compound improves aqueous solubility compared to compound 16’s methoxy group.
  • The benzofuran core in compound 6 drastically increases lipophilicity, favoring membrane permeability .

Stability and Reactivity

  • tert-Butyl Ester Stability : Resists hydrolysis under mild conditions (e.g., saponification in 4m requires nitro group pre-reduction) .
  • Hydroxyl Group Sensitivity : The target compound’s 2-hydroxy group may necessitate protection during synthetic steps to prevent oxidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.